molecular formula C21H25FN4O2 B5335849 6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

Cat. No.: B5335849
M. Wt: 384.4 g/mol
InChI Key: WOMBNNCSTUQXES-UHFFFAOYSA-N
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Description

6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, also known as F15599, is a novel compound that has been developed for its potential application in the treatment of various neurological disorders. F15599 is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the central nervous system and is involved in the regulation of various physiological and behavioral functions.

Mechanism of Action

The mechanism of action of 6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves the selective activation of the 5-HT1A receptor. The activation of this receptor leads to the modulation of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems. This compound has been shown to increase the release of serotonin and to decrease the release of dopamine and noradrenaline in certain brain regions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has been shown to reduce anxiety-like behavior in animal models and to improve depressive symptoms in patients with major depressive disorder. This compound has also been shown to have antipsychotic-like effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol in lab experiments include its high selectivity for the 5-HT1A receptor, its favorable pharmacokinetic profile, and its ability to modulate various neurotransmitter systems. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.

Future Directions

There are several future directions for the research on 6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, including the development of new analogs with improved pharmacological properties, the investigation of the compound's effects on other neurological disorders, and the exploration of its potential as a therapeutic agent for other conditions, such as pain and inflammation. Further research is also needed to elucidate the molecular mechanisms underlying the compound's effects and to identify potential biomarkers for its efficacy.

Synthesis Methods

The synthesis of 6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with piperazine to form the intermediate compound. The intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol has been extensively studied for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. The compound has been shown to have a high affinity for the 5-HT1A receptor and to activate the receptor in a selective manner. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Properties

IUPAC Name

[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c22-16-3-5-17(6-4-16)24-10-12-25(13-11-24)18-2-1-9-26(15-18)21(28)20-8-7-19(27)14-23-20/h3-8,14,18,27H,1-2,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMBNNCSTUQXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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